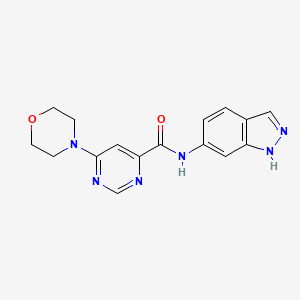

N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indazole is a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring . It’s a core structure in many pharmaceuticals and has a wide range of biological activities .

Synthesis Analysis

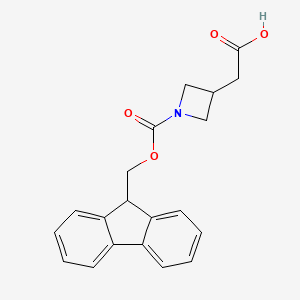

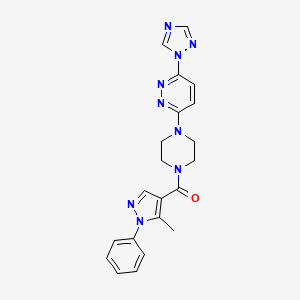

The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C-N and N-N bonds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Indazole-containing compounds can undergo a variety of chemical reactions, including transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental methods .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure

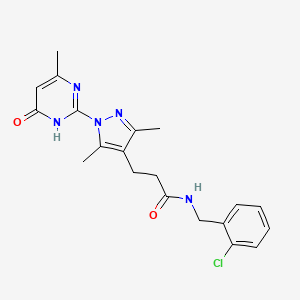

The synthesis of various indazole derivatives, including compounds with morpholino groups, has been reported through methods involving condensation reactions, cyclization, and amination processes. These synthesis methods have led to the production of compounds with distinct structural features and potential biological activities. Crystallographic analysis provides insights into the molecular structure, aiding in the understanding of their interaction with biological targets (Lu et al., 2017); (Lu et al., 2020).

Antitumor Activity

Research has demonstrated the antiproliferative activity of these compounds against various cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment. The effectiveness of these compounds is attributed to their ability to inhibit the proliferation of cancer cells, highlighting their significance in scientific research aimed at discovering new anticancer therapies (Lu et al., 2021); (Hao et al., 2017).

Biological Activity and Potential Applications

Inhibition of Cancer Cell Proliferation

The synthesized compounds have shown effective inhibition on the proliferation of various cancer cell lines, including HT-29, K562, and MKN45. This demonstrates their potential application in developing treatments for different types of cancer. The studies employ density functional theory (DFT), Hirshfeld surface analysis, and molecular electrostatic potential (MEP) plots to understand the compounds' interaction with cancer cells (Lu et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(1H-indazol-6-yl)-6-morpholinopyrimidine-4-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This receptor is particularly important in cancer biology, as tumors require a blood supply to grow and metastasize.

Pharmacokinetics

It is generally expected that the compound would have high gi absorption and could potentially be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could affect the compound’s distribution and elimination, impacting its overall bioavailability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects

Cellular Effects

Indazole derivatives have been shown to have inhibitory effects against human cancer cell lines

Molecular Mechanism

Indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage

properties

IUPAC Name |

N-(1H-indazol-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(20-12-2-1-11-9-19-21-13(11)7-12)14-8-15(18-10-17-14)22-3-5-24-6-4-22/h1-2,7-10H,3-6H2,(H,19,21)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYVBBAZPWGSTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)

![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)